molecular formula C5H10FNO2 B14772618 (3R,5S)-4-fluoropiperidine-3,5-diol

(3R,5S)-4-fluoropiperidine-3,5-diol

Katalognummer: B14772618
Molekulargewicht: 135.14 g/mol
InChI-Schlüssel: VSZAZPXZYULTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5S)-4-fluoropiperidine-3,5-diol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorine atom and two hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-4-fluoropiperidine-3,5-diol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts such as palladium on carbon (Pd/C) to reduce precursor compounds.

    Biocatalysis: Employing enzymes to achieve high enantioselectivity and yield, which is particularly useful for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-4-fluoropiperidine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,5S)-4-fluoropiperidine-3,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (3R,5S)-4-fluoropiperidine-3,5-diol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.

    (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid: Another chiral compound with different functional groups and applications.

Uniqueness

(3R,5S)-4-fluoropiperidine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and hydroxyl groups make it a valuable building block in synthetic chemistry and a potential candidate for drug development.

Eigenschaften

Molekularformel

C5H10FNO2

Molekulargewicht

135.14 g/mol

IUPAC-Name

4-fluoropiperidine-3,5-diol

InChI

InChI=1S/C5H10FNO2/c6-5-3(8)1-7-2-4(5)9/h3-5,7-9H,1-2H2

InChI-Schlüssel

VSZAZPXZYULTOQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(CN1)O)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.